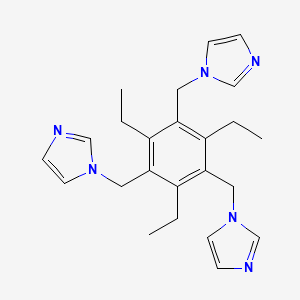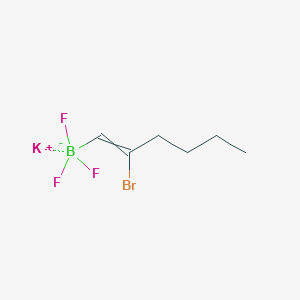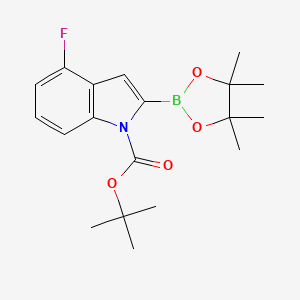
1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is a complex organic compound characterized by its unique structure, which includes three imidazole rings connected to a central triethylbenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) typically involves the reaction of 2,4,6-triethylbenzene-1,3,5-tricarbaldehyde with imidazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and an appropriate electrophile.
Major Products
Oxidation: Imidazolium salts.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other coordination complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of imidazole rings, which are known to exhibit biological activity.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is largely dependent on its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole): Similar structure but with methyl groups instead of ethyl groups.
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole): Contains pyrazole rings instead of imidazole rings.
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-benzo[d]imidazole): Contains benzo[d]imidazole rings instead of imidazole rings.
Uniqueness
1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is unique due to the presence of ethyl groups on the benzene core, which can influence its chemical reactivity and physical properties. The ethyl groups can provide steric hindrance, affecting the compound’s ability to interact with other molecules and potentially enhancing its stability in certain reactions.
Eigenschaften
Molekularformel |
C24H30N6 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-[[2,4,6-triethyl-3,5-bis(imidazol-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C24H30N6/c1-4-19-22(13-28-10-7-25-16-28)20(5-2)24(15-30-12-9-27-18-30)21(6-3)23(19)14-29-11-8-26-17-29/h7-12,16-18H,4-6,13-15H2,1-3H3 |
InChI-Schlüssel |
ZRBRKYHZYQDUPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C(=C1CN2C=CN=C2)CC)CN3C=CN=C3)CC)CN4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B12502523.png)
![N-{[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502532.png)
![N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502550.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502554.png)

![3-Bromo-5-phenylbenzo[b]thiophene](/img/structure/B12502570.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide](/img/structure/B12502572.png)

![5-bromo-N-methyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]pyridine-3-carboxamide](/img/structure/B12502581.png)
![N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine](/img/structure/B12502582.png)
![5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12502593.png)
![Ethyl 4-[[3-(2-chlorophenyl)-1-oxo-2-phenyl-2-propen-1-yl]amino]benzoate](/img/structure/B12502599.png)
![3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12502601.png)
![2-(3-Methylbenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B12502605.png)
